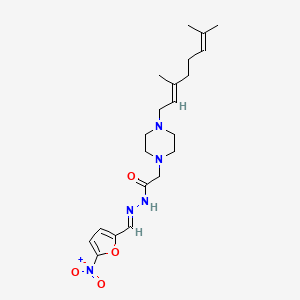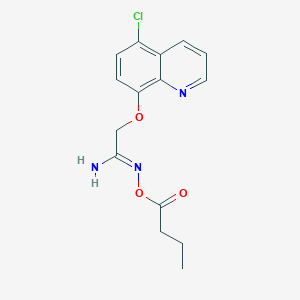![molecular formula C22H26N2S B12898993 N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine CAS No. 89707-36-8](/img/structure/B12898993.png)
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a thioether linkage, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine typically involves multiple steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the isoquinoline derivative with an appropriate thiol compound under basic conditions.
N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl groups, typically using diethyl sulfate or a similar alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or similar catalysts.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Tetrahydroisoquinoline Derivatives: From reduction reactions.
Nitrated or Halogenated Isoquinoline Derivatives: From substitution reactions.
Scientific Research Applications
N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a model compound for studying thioether chemistry.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine: This compound has an ether linkage instead of a thioether linkage.
N,N-Diethyl-2-((1-(p-tolyl)isoquinolin-3-yl)thio)ethanamine: This compound has a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine is unique due to its thioether linkage and ortho-tolyl group, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
89707-36-8 |
|---|---|
Molecular Formula |
C22H26N2S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]sulfanylethanamine |
InChI |
InChI=1S/C22H26N2S/c1-4-24(5-2)14-15-25-21-16-18-11-7-9-13-20(18)22(23-21)19-12-8-6-10-17(19)3/h6-13,16H,4-5,14-15H2,1-3H3 |
InChI Key |
WFCADHGCNLPSQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


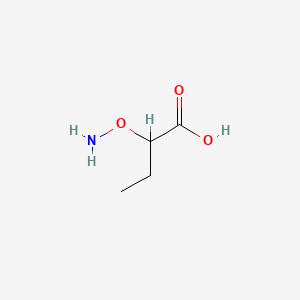
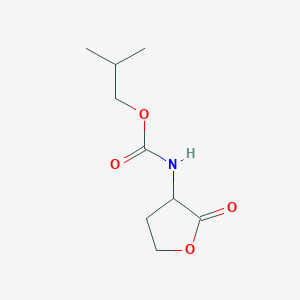

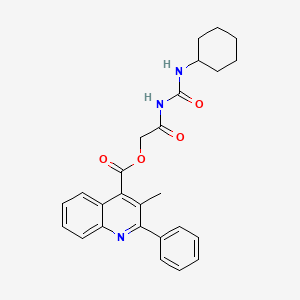
![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)
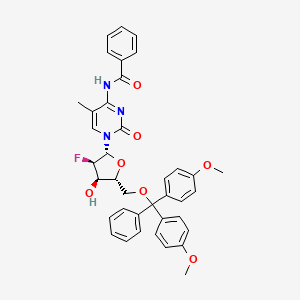

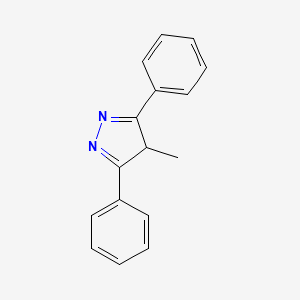
![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)

